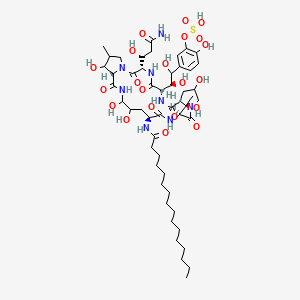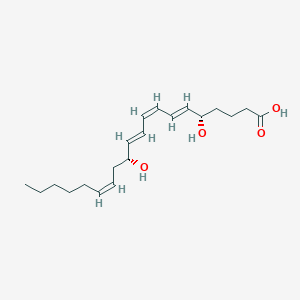
Delta(6)-trans,Delta(8)-cis-leukotriene B4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta(6)-trans,Delta(8)-cis-leukotriene B4 is a leukotriene composed of (6E,8Z,10E,14Z)-icosatetraenoic acid having 5S- and 12R-hydroxy substituents. It has a role as a Saccharomyces cerevisiae metabolite. It is a leukotriene, a dihydroxy monocarboxylic acid, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It derives from an icosa-6,8,10,14-tetraenoic acid.
Aplicaciones Científicas De Investigación
Metabolism and Biosynthesis
- Delta(6)-trans,Delta(8)-cis-leukotriene B4 is a product of the metabolism of arachidonic acid in human neutrophils, where it represents a nonenzymatic decomposition product of leukotriene A4. The synthesis of leukotriene B4 is influenced by factors like substrate availability, enzyme capacity, and enzyme inactivators (Sun & McGuire, 1984).
Enzymatic Reaction Mechanisms
- It has been demonstrated that leukotriene A4 synthase, found in murine mast cells, is responsible for converting 5-HPETE to leukotriene A4, which can then be transformed into leukotriene B4 or its isomers such as this compound (Shimizu et al., 1986).
Biological Activities and Effects
- This compound can affect human neutrophil migration and cytosolic calcium levels. Although its potency in these aspects is significantly less compared to leukotriene B4, its metabolites exhibit some bioactivity, indicating potential roles in inflammatory responses (Powell et al., 1996).
Role in Disease Mechanisms
- The enzyme leukotriene A4 hydrolase, crucial in the biosynthesis of leukotriene B4, can also produce this compound. Mutations in the enzyme can lead to altered production ratios of these compounds, providing insights into disease mechanisms where leukotriene B4 is implicated (Mueller et al., 1996).
Immune Responses
- The compound is involved in T-cell responses, particularly in cancer contexts. For instance, it's part of the mechanism whereby T-cells from breast cancer patients recognize autologous cancer tissue, leading to biochemical changes and release of lipoxygenase products of arachidonate (Shenouda et al., 1984).
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5S,6E,8Z,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-,19-/m1/s1 |
Clave InChI |
VNYSSYRCGWBHLG-GEWAPNICSA-N |
SMILES isomérico |
CCCCC/C=C\C[C@H](/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O |
SMILES canónico |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



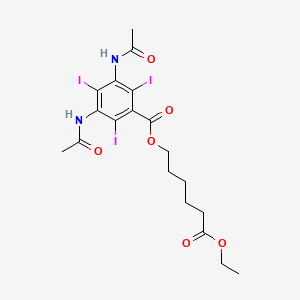
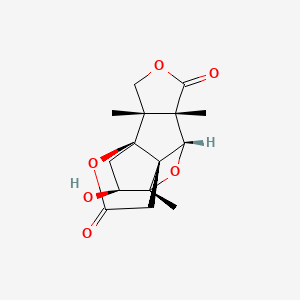
![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)
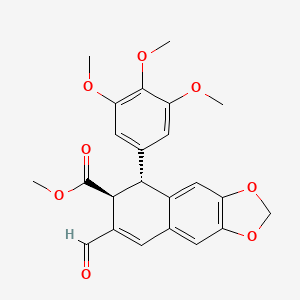
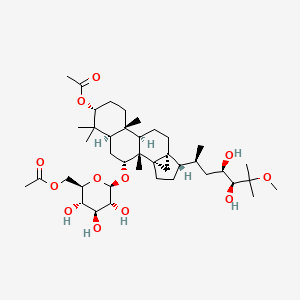
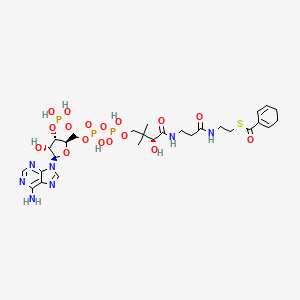
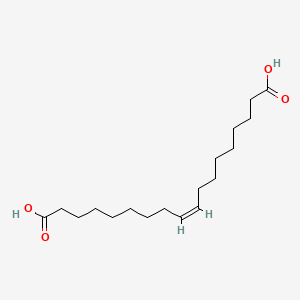
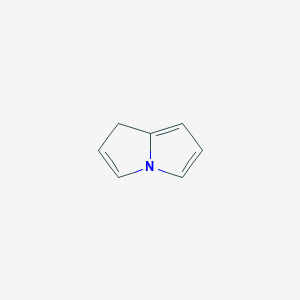
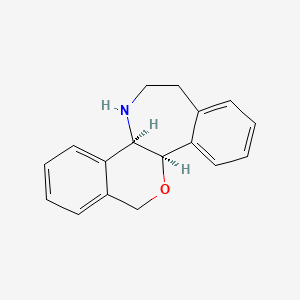
![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)


